Potassium hydrosulfide

Overview

Description

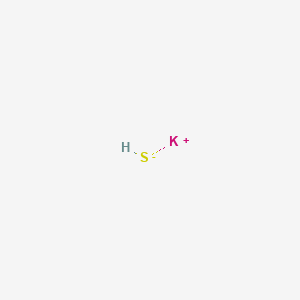

Potassium hydrosulfide is an inorganic compound with the chemical formula KSH. This colorless salt consists of the potassium cation (K⁺) and the bisulfide anion (SH⁻). It is the product of the half-neutralization of hydrogen sulfide with potassium hydroxide. This compound is primarily used in the synthesis of various organosulfur compounds .

Mechanism of Action

Target of Action

Potassium hydrosulfide (KSH) is an inorganic compound that consists of the cation K+ and the bisulfide anion [SH]− .

Mode of Action

It’s known that the compound is the product of the half-neutralization of hydrogen sulfide with potassium hydroxide . This suggests that KSH may interact with its targets by donating or accepting protons, thus influencing the pH and potentially the biochemical reactions within the environment.

Biochemical Pathways

It’s known that hydrogen sulfide plays a role in various physiological processes, including the regulation of blood pressure and inflammation . Therefore, it’s plausible that KSH, which contains a sulfide ion, may also influence these pathways.

Pharmacokinetics

It’s known that ksh is a colorless salt that is soluble in water , suggesting that it could be readily absorbed and distributed in aqueous environments within the body.

Result of Action

Given that it’s a product of the half-neutralization of hydrogen sulfide with potassium hydroxide , it’s plausible that KSH may influence cellular processes by altering the pH or by participating in redox reactions.

Action Environment

The action, efficacy, and stability of KSH are likely influenced by various environmental factors. For instance, its solubility in water suggests that its action may be influenced by the hydration status of the environment. Additionally, given that KSH is a product of the half-neutralization of hydrogen sulfide with potassium hydroxide , its action and stability may be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hydrosulfide is typically prepared by neutralizing an aqueous solution of potassium hydroxide with hydrogen sulfide. The reaction can be represented as follows:

KOH+H2S→KSH+H2O

This reaction is carried out under controlled conditions to ensure the complete neutralization of potassium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by passing hydrogen sulfide gas through a solution of potassium hydroxide. The process is carefully monitored to maintain the appropriate concentration and temperature, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium hydrosulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form potassium thiosulfate or potassium sulfate.

Reduction: It can act as a reducing agent in certain chemical reactions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize this compound.

Reducing Agents: this compound itself acts as a reducing agent.

Solvents: Aqueous solutions are commonly used for reactions involving this compound.

Major Products:

Oxidation Products: Potassium thiosulfate (K₂S₂O₃), potassium sulfate (K₂SO₄).

Substitution Products: Various organosulfur compounds depending on the specific reaction conditions.

Scientific Research Applications

Potassium hydrosulfide has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of organosulfur compounds, which are important intermediates in organic synthesis.

Biology: this compound is used in studies involving sulfur metabolism and the role of sulfur-containing compounds in biological systems.

Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.

Industry: This compound is used in the production of dyes, rubber chemicals, and other industrial products

Comparison with Similar Compounds

Sodium Hydrosulfide (NaSH): Similar to potassium hydrosulfide, sodium hydrosulfide is used in the synthesis of organosulfur compounds. sodium hydrosulfide is more commonly used in industrial applications due to its lower cost.

Potassium Sulfide (K₂S): Potassium sulfide is another sulfur-containing compound, but it has different chemical properties and applications compared to this compound.

Hydrogen Sulfide (H₂S): Hydrogen sulfide is a gas with similar chemical properties to this compound, but it is more toxic and less stable .

Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to act as both a reducing agent and a nucleophile. These properties make it a versatile reagent in various chemical and industrial processes .

Biological Activity

Potassium hydrosulfide (KHS) is a compound that releases hydrogen sulfide (H₂S) upon dissolution in water. H₂S is recognized for its significant biological activities, which have implications in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is a salt that dissociates into potassium ions (K⁺) and hydrosulfide ions (HS⁻) in solution. The hydrosulfide ion can further release H₂S, a gasotransmitter involved in numerous biological functions. H₂S acts through several mechanisms:

- Persulfidation : H₂S can modify cysteine residues in proteins, leading to persulfidation, which regulates protein function and signaling pathways .

- Ion Channel Modulation : H₂S influences various ion channels, including potassium channels, which play critical roles in cellular excitability and vascular tone regulation .

- Vasodilation : H₂S induces vasodilation by activating ATP-sensitive potassium (K_ATP) channels, resulting in hyperpolarization of vascular smooth muscle cells .

1. Cardiovascular Effects

H₂S has been shown to exert protective effects on the cardiovascular system:

- Vasodilation : Studies indicate that KHS promotes vasorelaxation across different vascular beds, including the aorta and coronary arteries. This effect is primarily mediated through the activation of K_ATP channels .

- Cardioprotection : In models of ischemia-reperfusion injury, H₂S demonstrated the ability to reduce cellular damage and improve recovery outcomes .

2. Neuroprotective Effects

H₂S exhibits neuroprotective properties by:

- Reducing Inflammation : It inhibits leukocyte adhesion and migration, thereby mitigating inflammatory responses in the central nervous system .

- Mitochondrial Protection : H₂S helps maintain mitochondrial function and reduces oxidative stress, contributing to neuronal survival under stress conditions .

3. Angiogenesis

Research has shown that H₂S can stimulate angiogenesis through:

- VEGF Signaling : Treatment with KHS enhances vascular endothelial growth factor (VEGF) expression, promoting blood vessel formation in ischemic tissues .

- Akt Pathway Activation : H₂S activates Akt signaling pathways, which are crucial for cell survival and proliferation during angiogenesis .

Case Study 1: Cardiovascular Protection

A study involving rats subjected to ischemia-reperfusion injury demonstrated that administration of KHS significantly reduced myocardial infarct size compared to controls. The protective effects were attributed to enhanced nitric oxide availability and reduced oxidative stress levels .

Case Study 2: Neuroprotection in Stroke Models

In an experimental stroke model, KHS treatment improved neurological outcomes and reduced infarct size. The neuroprotective effects were linked to decreased inflammation and enhanced mitochondrial function .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

potassium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2S/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLAPYLSUCOGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKS, KHS | |

| Record name | POTASSIUM HYDROSULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium hydrosulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrosulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061654 | |

| Record name | Potassium sulfide (K(SH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material contains potassium hydrosulfide in solution. It will have a rotten egg like odor. It has a pH between 8.5-11.5. It is a transparent to dark green liquid. Contact with heat or acidic materials will evolve highly toxic hydrogen sulfide. The liquid is highly corrosive to the skin and eyes. Ingestion causes severe burning and corrosion in all portions of the gastrointestinal tract., Colorless, deliquescent or white, highly hygroscopic solid; [Merck Index] Solution: Transparent to dark green liquid with an odor of rotten eggs; [CAMEO] Off-white powder with an odor of rotten eggs; Hygroscopic; [Strem MSDS] | |

| Record name | POTASSIUM HYDROSULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1310-61-8 | |

| Record name | POTASSIUM HYDROSULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydrosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium bisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K(SH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfide (K(SH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogensulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX1L03AL9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.